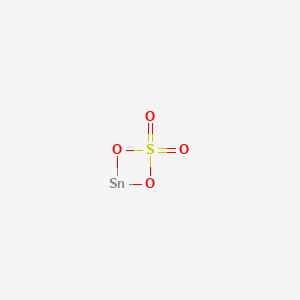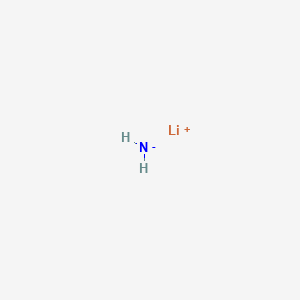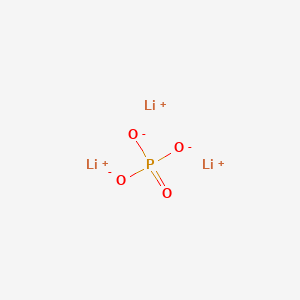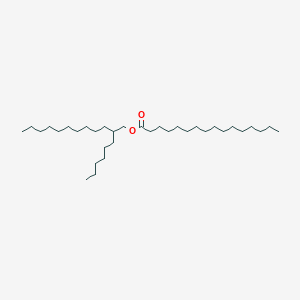
Stannous sulfate
概要
説明
Stannous sulfate (SnSO4) is a white crystalline solid that is widely used in a variety of applications. It is an inorganic compound composed of tin, sulfur, and oxygen. This compound has been used for centuries in various industries, including the production of tin alloys, in the manufacture of glass, and in the preparation of pharmaceuticals. In recent years, it has also become an important component in laboratory experiments, where it is used to catalyze reactions and to modify the properties of materials.
科学的研究の応用
Preparation and Electrochemical Methods
Stannous sulfate is prepared using chemical and electrochemical methods. The chemical method involves stannous oxide-sulfuric acid synthesis, achieving a product purity of up to 98%. Electrochemical methods, like anion-diaphragm electrolysis, offer high current efficiency and minimal pollution, with the potential to produce products of over 99% purity (Qin & Zhang Ping-min, 2001).
Electroplating and Additives
This compound plays a crucial role in tin electroplating from acid sulfate electrolytes. The addition of different additives, like tartaric acid, benzylidene acetone, and formaldehyde, affects the stannous reduction process, leading to smoother and denser tin coatings (Fa-xin Xiao et al., 2013).
Nanocomposites and Lithium-Ion Batteries
In the field of nanocomposites, this compound is used to prepare carbon cryogel-tin oxide nanocomposites. These are utilized as anode materials in lithium-ion batteries, offering enhanced discharge capacity due to their unique microstructures and synergistic effects (M. Zhang et al., 2013).
Catalysis in Organic Synthesis
This compound also serves as a catalyst in organic synthesis, such as the alkylation of hydroquinone with tert-butanol, where it demonstrates high activity and reusability (Lina Zhou et al., 2008).
Recycling from Waste
Efforts are being made to recycle this compound from tin powderization waste, aligning with sustainable development goals. This recycling process contributes to the production of non-waste systems (C. A. Tajuddin et al., 2021).
Battery Technology
In battery technology, particularly for electric bicycles, this compound is used as an additive in VRLA batteries. It improves charge acceptance and extends the cycle life of the battery (Zhu Song-ran, 2004).
Cement Enhancement
This compound alters the setting time and strength of cement, reducing hexavalent chromium content. It results in the formation of calcium hydroxo-tin and enhances the physical and chemical properties of cement (Yang Gao et al., 2018).
Optoelectronic Applications
This compound is involved in synthesizing CaSnS3 chalcogenide perovskite thin films, which are promising materials for optoelectronic applications due to their photoabsorption properties and stability (H. Shaili et al., 2021).
作用機序
- Stannous sulfate, also known as tin(II) sulfate (SnSO₄), is a white solid that is soluble in water. Its primary targets include:
- Bacteria and Microbes : Stannous ions (Sn²⁺) have bactericidal and bacteriostatic effects. They interfere with bacterial metabolism, inhibit bacterial adhesion, and reduce plaque toxicity .
- Industrial Processes : this compound acts as a reducing agent, donating electrons to other compounds. This property makes it useful in processes like electroplating, enamel production, and glaze formation .
- This compound interacts with its targets by:
- While specific pathways are not fully understood, stannous ions likely impact microbial metabolism, adhesion, and plaque composition. Further research is ongoing .
- Impact on Bioavailability : this compound’s properties affect its bioavailability, influencing its efficacy and safety .
- This compound’s action leads to:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Safety and Hazards
Stannous sulfate can cause respiratory system, eyes, and skin irritation . Ingestion may lead to nausea, vomiting, abdominal pain, and diarrhea . Prolonged or repeated exposure can cause potential organ damage, such as to the liver, kidneys, and reproductive system . Proper safety precautions should be taken when handling this compound .
将来の方向性
Stannous sulfate is commonly used as an additive in the positive lead pastes of lead-acid batteries, but its real function and mechanism are still vague and need further study . The present work investigates the intrinsic effects of tin additives on the positive electrode performance under well-controlled experimental conditions .
生化学分析
Biochemical Properties
Stannous sulfate is a reducing agent, meaning that it can donate electrons to other compounds . This property makes it useful in certain industrial processes, such as electroplating and the production of enamels and glazes . This compound can react with a wide range of other substances, forming various products .
Cellular Effects
It is known that this compound can be toxic at high concentrations, causing respiratory, eye, and skin irritation, as well as potential organ damage .
Molecular Mechanism
As a reducing agent, it can donate electrons to other compounds, which may influence various biochemical reactions
Temporal Effects in Laboratory Settings
It is known that this compound has a relatively low melting point of around 360°C, which makes it easy to handle and process . It also has a high boiling point of around 620°C, allowing it to be used in high-temperature applications .
Dosage Effects in Animal Models
It is known that this compound can be toxic at high concentrations .
Metabolic Pathways
As a reducing agent, it may interact with various enzymes or cofactors .
Transport and Distribution
As a soluble compound, it may be transported and distributed within cells and tissues via diffusion or active transport mechanisms .
Subcellular Localization
As a soluble compound, it may be localized in various compartments or organelles within the cell .
特性
IUPAC Name |
tin(2+);sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4S.Sn/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBXFSIWZVFYJR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnSO4, O4SSn | |
| Record name | Tin(II) sulfate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(II)_sulfate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10031-62-6 (unspecified tin salt), 22541-90-8 (Parent) | |
| Record name | Stannous sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20884389 | |
| Record name | Stannous sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Dry Powder, Liquid; Liquid, Snow-white solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Sulfuric acid, tin(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannous sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17717 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7488-55-3 | |
| Record name | Stannous sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007488553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, tin(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannous sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tin sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNOUS SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MFE10J96E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)




